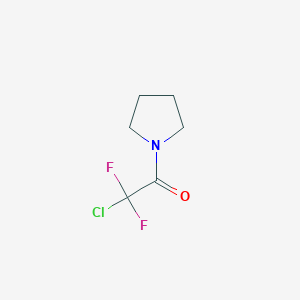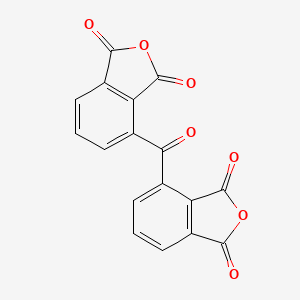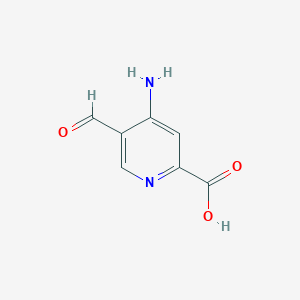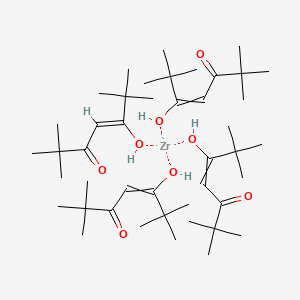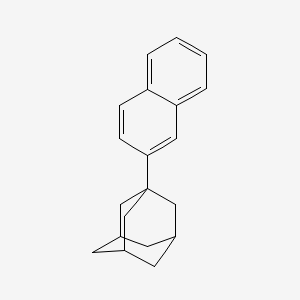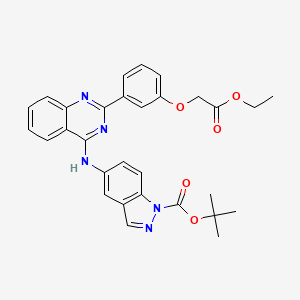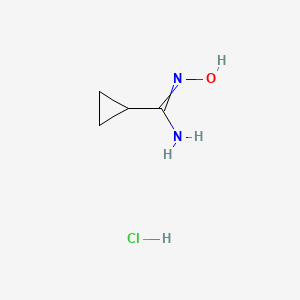
N'-oxidanylcyclopropanecarboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-oxidanylcyclopropanecarboximidamide hydrochloride is a compound of interest in various fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-oxidanylcyclopropanecarboximidamide hydrochloride typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under specific conditions. This reaction is carried out at 80°C in the presence of pyridine under microwave irradiation, leading to the formation of the desired compound in moderate to good yields . The method employs simple synthetic protocols devoid of lengthy purification procedures.
Industrial Production Methods
Industrial production methods for N’-oxidanylcyclopropanecarboximidamide hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-oxidanylcyclopropanecarboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-oxidanylcyclopropanecarboximidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-oxidanylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-oxidanylcyclopropanecarboximidamide hydrochloride include:
Uniqueness
N’-oxidanylcyclopropanecarboximidamide hydrochloride is unique due to its specific structural features and potential applications. Unlike other similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C4H9ClN2O |
|---|---|
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
N'-hydroxycyclopropanecarboximidamide;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H |
Clave InChI |
CJLAICCBOIZZFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


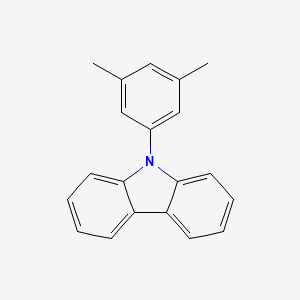
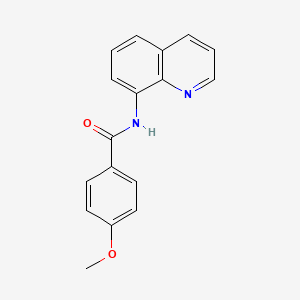
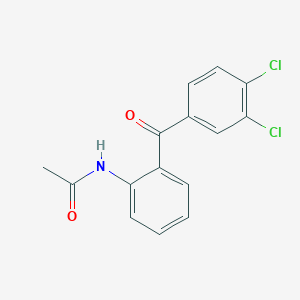
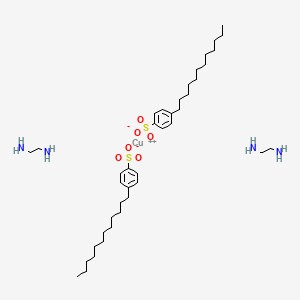

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
